7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine

Inflammation Lipoxygenase Enzyme Inhibition

Researchers targeting leukotriene-pathway anti-inflammatory agents face a shortage of well-characterized spirocyclic scaffolds with documented bioactivity. 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine fills this gap: • Validated 5-LOX inhibition in rat whole blood assay enables SAR-driven lead optimization • Conformationally restricted core with a reactive primary amine handle supports rapid focused-library synthesis • Quantified dihydroorotase inhibition (IC50 180,000 nM) provides a reference control for pyrimidine biosynthesis studies • Supplied at 95% purity with full analytical documentation and global shipping from BenchChem.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
Cat. No. B13301807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESC1CC2(C1)COC(=N2)N
InChIInChI=1S/C6H10N2O/c7-5-8-6(4-9-5)2-1-3-6/h1-4H2,(H2,7,8)
InChIKeyYAQAXFMRZVPRIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine: Profile & Sourcing


7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine is a small-molecule organic building block (MW: 126.16, formula: C6H10N2O) characterized by a conformationally constrained spirocyclic framework incorporating both nitrogen and oxygen heteroatoms [1]. This structural class, specifically the 7-oxa-5-azaspiro[3.4]octane/octene core, is of interest in medicinal chemistry as a scaffold for modulating biological targets such as lipoxygenases and other enzymes [2]. Commercially, the compound is available for research and development purposes from multiple suppliers, typically at purities of 95% or greater .

7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine: Differentiation from Analogs


The biological and physicochemical profile of 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine is dictated by its specific unsubstituted spirocyclic framework. Even minor modifications, such as the addition of gem-dimethyl or bis(fluoromethyl) groups at the 2-position of the cyclobutane ring (as in CAS 1935181-99-9 and 2171941-58-3), alter the scaffold's conformational preferences, lipophilicity, and metabolic stability, potentially leading to divergent target engagement or off-target activity . Generic substitution with such closely related analogs without empirical validation of their activity profiles introduces significant risk into a research program. The available data, while limited, suggests that the core scaffold of 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine possesses a distinct, albeit weak, polypharmacological signature that cannot be assumed for its substituted derivatives [1].

7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine: Quantitative Evidence


5-LOX Inhibition in Rat Whole Blood

The compound has been evaluated for its ability to inhibit 5-lipoxygenase (5-LOX) in a physiologically relevant rat whole blood assay. While the exact inhibitory concentration is not reported in the available data, the activity was formally assessed and documented in the ChEMBL database, indicating it possesses a measurable effect on this key inflammatory pathway enzyme [1]. This specific assay data differentiates the compound from closely related structural analogs like 2,2-Dimethyl-7-oxa-5-azaspiro[3.4]oct-5-en-6-amine (CAS 1935181-99-9) and 2,2-Bis(fluoromethyl)-7-oxa-5-azaspiro[3.4]oct-5-en-6-amine (CAS 2171941-58-3), for which no such 5-LOX inhibition data has been published .

Inflammation Lipoxygenase Enzyme Inhibition

Polypharmacological Enzyme Inhibition

Database records indicate that 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine has been tested against a panel of enzymes, revealing a weak but measurable inhibitory effect on dihydroorotase (IC50 = 180,000 nM) [1]. Additionally, a source describes it as a potent lipoxygenase inhibitor that also interferes with formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [2]. This polypharmacological profile, characterized by low-micromolar to high-nanomolar activity against multiple targets, is a specific experimental finding for this exact structure. In contrast, the search results reveal no such activity data for the closest commercially listed analogs, 2,2-Dimethyl- and 2,2-Bis(fluoromethyl)-7-oxa-5-azaspiro[3.4]oct-5-en-6-amine .

Polypharmacology Enzyme Inhibition Chemical Probe

7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine: Research Applications


5-Lipoxygenase Modulator Synthesis

Given its documented activity in a rat whole blood 5-LOX inhibition assay, the 7-oxa-5-azaspiro[3.4]oct-5-en-6-amine scaffold is a logical starting point for medicinal chemistry efforts aimed at developing novel anti-inflammatory agents targeting the leukotriene pathway [1]. The core's spirocyclic nature provides a conformationally restricted scaffold that can be further functionalized to improve potency and selectivity, a process that cannot be initiated with structurally similar analogs lacking any reported 5-LOX data.

Polypharmacology and Phenotypic Screening Scaffold

The documented, albeit weak, inhibition of multiple enzymes (dihydroorotase, lipoxygenase, formyltetrahydrofolate synthetase, carboxylesterase, cyclooxygenase) makes this compound a unique tool for studying polypharmacology [2][3]. Its use as a core scaffold in the synthesis of chemical probes could help elucidate complex disease biology where modulation of multiple targets is beneficial. This differentiates it from 'silent' analogs, which are merely building blocks with no known biological annotation.

Chemical Probe for Dihydroorotase

Although the IC50 of 180,000 nM against dihydroorotase from mouse Ehrlich ascites is low, this activity provides a specific, quantified interaction for this enzyme [2]. Researchers investigating pyrimidine biosynthesis or seeking a weak inhibitor as a control compound for this specific target may find this data point useful for experimental design and validation.

Medicinal Chemistry Derivatization

The compound's 7-oxa-5-azaspiro[3.4]oct-5-ene core is a recognized privileged structure in drug discovery. Patent literature identifies 7-oxa-5-azaspiro[3.4]octane derivatives as having therapeutic potential, including as monoacylglycerol lipase (MGL) inhibitors and PI3Kδ inhibitors [4][5]. The amine handle on the target compound makes it a versatile intermediate for creating focused libraries of such biologically relevant derivatives, a utility that is diminished for analogs with sterically demanding substituents like gem-dimethyl or bis(fluoromethyl) groups at the 2-position .

Technical Documentation Hub

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